{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
Description
Properties
IUPAC Name |
[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-23-12-4-2-11(3-5-12)18-15-20-13(19-14(17)21-15)10-26-16(25)22-6-8-24-9-7-22/h2-5H,6-10H2,1H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYIPCYODQSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 4-methoxyaniline to form the intermediate 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with morpholine-4-carbodithioate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have shown that triazine derivatives exhibit significant anticancer properties. The compound's ability to inhibit tumor growth has been documented in several in vitro studies, where it demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests indicate that it possesses effective antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Agricultural Applications
- Herbicide Development : The triazine moiety is known for its herbicidal properties. Research indicates that derivatives of this compound can be formulated into herbicides that effectively control weed growth while being less toxic to crops.
- Plant Growth Regulators : The compound has potential as a plant growth regulator, enhancing crop yields and resistance to environmental stressors.
Biochemical Research
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding metabolic disorders and developing therapeutic strategies.
- Drug Delivery Systems : Its chemical properties allow it to be used in drug delivery systems where controlled release of therapeutic agents is required.
Case Studies
Mechanism of Action
The mechanism of action of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Structural Analogues
a) {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
- Structural Difference : The 4-fluorophenyl group replaces the 4-methoxyphenyl group.
- Impact : Fluorine’s electron-withdrawing nature may reduce electron density on the triazine ring compared to the methoxy group’s electron-donating effect, altering reactivity or binding affinity in biological systems .
b) 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 141606-78-2)
- Structural Difference: Lacks the carbodithioate and (4-methoxyphenyl)amino groups; instead, morpholine is directly attached at the 6-position.
c) Metsulfuron Methyl Ester
- Structural Difference : A sulfonylurea herbicide with a methoxy group and methyl substituent on the triazine ring.
- Impact : The sulfonylurea bridge enables herbicidal activity via acetolactate synthase inhibition, a mechanism unlikely in the target compound due to its carbodithioate group .
Physicochemical and Functional Properties
Biological Activity
The compound {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a member of the triazine family known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazine ring, which is critical for its biological activity. The presence of the morpholine and carbodithioate groups enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting tumor growth through multiple mechanisms:
- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner. This suggests a unique pathway for its anticancer effects, differentiating it from traditional chemotherapeutics that often rely on p53 pathways .
- Apoptosis Induction : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cancer cells, highlighting its potential as a broad-spectrum anticancer agent .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxicity of the compound against various cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 3.6 µM to 11.0 µM, indicating potent activity .
Structure-Activity Relationships (SAR)
The efficacy of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate can be attributed to specific structural features:
- Substituents on the Triazine Ring : Variations in substituents significantly influence biological activity. For instance, compounds with trifluoromethyl or chlorinated phenyl groups showed enhanced cytotoxicity compared to those with simpler substituents .
- Morpholine Group : The presence of the morpholine moiety appears to enhance solubility and cellular uptake, contributing to improved bioactivity .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Combination Therapy : A study investigated the synergistic effects of this compound in combination with doxorubicin on MCF-7 cells. The results indicated a significant enhancement in cytotoxicity when used together, suggesting potential for combination therapies in breast cancer treatment .
- Mechanistic Insights : Further research into the mechanism revealed that while the compound did not inhibit MDM2-p53 interactions directly, it effectively triggered apoptotic pathways independent of p53 status, making it a candidate for treating p53-mutated tumors .
Q & A
Q. Advanced Consideration
- Purification Challenges : Column chromatography with gradients (e.g., hexane/EtOH) is critical due to the compound’s polarity. Monitor via TLC (Rf = 0.59–0.62 in hexane/EtOH systems) .
- Scalability : Pilot-scale synthesis may require alternative solvents (e.g., acetonitrile) to reduce costs while maintaining reaction efficiency .
How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
Basic Research Focus
Comparative analysis of structurally related compounds highlights key functional groups:
Q. Advanced Consideration
- Bioisosteric Replacements : Replace the carbodithioate group with carbamate or thiourea to modulate solubility and target binding .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions (e.g., morpholine oxygen with kinase active sites) .
What experimental techniques are recommended for studying its interaction with biological targets?
Q. Basic Research Focus
- In Vitro Binding Assays : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to measure binding affinity (KD values) with proteins like kinases or DNA gyrase .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., cytochrome P450) upon compound binding .
Q. Advanced Consideration
- Cryo-EM/Co-Crystallization : Resolve binding modes with high-resolution structural data (e.g., PDB deposition) .
- Metabolite Profiling : LC-MS/MS to identify reactive metabolites (e.g., oxidation of the methoxyphenyl group) in hepatic microsomes .
How can contradictory biological activity data be resolved in preclinical studies?
Q. Basic Research Focus
Q. Advanced Consideration
- Off-Target Screening : Use proteome-wide affinity pulldown assays to identify unintended targets (e.g., hERG channel inhibition risks) .
- Epigenetic Modulation : Assess histone deacetylase (HDAC) or DNA methyltransferase activity if inconsistent apoptosis data arise .
What computational methods support the design of derivatives with improved pharmacokinetics?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
